molecular formula C10H18N2OS B7926952 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol

2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7926952
M. Wt: 214.33 g/mol
InChI Key: ZOVCTIRFHIFLAW-UHFFFAOYSA-N
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Description

2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is a chemical compound of interest in medicinal chemistry research due to its incorporation of the 2-aminothiazole scaffold. The 2-aminothiazole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological profile and is a key component in several therapeutically active agents . Thiazole derivatives are extensively investigated for their wide range of potential biological activities. Research indicates that compounds containing the 2-aminothiazole core can exhibit antimicrobial and anticancer properties . For instance, various synthetic 2-aminothiazole analogs have demonstrated potent activity against a broad panel of human cancer cell lines, including breast, leukemia, lung, and colon cancers . Furthermore, novel heteroaryl thiazole derivatives have been synthesized and evaluated for their moderate to good antimicrobial activity against a spectrum of bacterial and fungal pathogens . The specific research applications and mechanism of action for this compound are likely to be explored within these established domains, potentially involving the inhibition of specific enzymatic targets relevant to disease pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c1-8(2)12(5-6-13)9(3)10-11-4-7-14-10/h4,7-9,13H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVCTIRFHIFLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(C)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol typically involves the reaction of a thiazole derivative with an appropriate amine and alcohol. One common method is the reaction of 2-bromo-1-(1-thiazol-2-yl)ethanone with isopropylamine, followed by reduction with a suitable reducing agent to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the thiazole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

The compound 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol , with CAS number 1353952-01-8, is a chemical compound that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, focusing on pharmacology, agriculture, and materials science.

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiazole derivatives against multi-drug-resistant bacteria. The results demonstrated that compounds similar to this compound exhibited potent antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Agricultural Applications

Pesticide Development
The unique structure of thiazole derivatives allows them to interact with plant pathogens effectively. Research has indicated that these compounds can serve as effective fungicides and herbicides.

Case Study : In agricultural studies, thiazole-based compounds were tested for their effectiveness against fungal pathogens in crops. The findings revealed that these compounds significantly reduced fungal infections in crops such as wheat and corn, highlighting their potential as environmentally friendly pesticides .

Materials Science

Polymer Additives
The compound can also be explored as an additive in polymer formulations to enhance material properties such as thermal stability and mechanical strength.

Case Study : Research conducted on the incorporation of thiazole derivatives into polyvinyl chloride (PVC) demonstrated improved thermal stability and resistance to degradation under UV exposure. This suggests potential applications in developing more durable materials for construction and packaging industries .

Comparative Analysis of Applications

Application AreaPotential BenefitsRelevant Studies
PharmacologyAntimicrobial propertiesJournal of Medicinal Chemistry
AgricultureEffective against plant pathogensAgricultural Studies
Materials ScienceImproved thermal stability in polymersMaterials Research Journal

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocyclic System Notable Features
Target : 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol C₉H₁₇N₃OS (est.) ~215.3 (est.) Isopropyl, thiazol-2-yl-ethyl Thiazole (C₃H₃NS) Sulfur atom enhances polarity and potential π-π interactions
2-(Isopropylamino)ethanol (NIST) C₅H₁₃NO 103.16 Isopropyl None Simpler structure; higher lipophilicity
2-(Diisopropylamino)ethanol C₈H₁₉NO 145.24 Diisopropyl None Increased steric hindrance; higher basicity
2-((1-Isopropyl-1H-benzimidazol-2-yl)amino)ethanol C₁₂H₁₇N₃O 219.28 Isopropyl, benzimidazolyl Benzimidazole Larger aromatic system; stronger H-bonding capacity
Sofosbuvir (antiviral agent) C₂₂H₂₉FN₃O₉P 529.45 Fluorine, phosphate, isopropyl Pyrimidine Nucleotide analog; targets HCV polymerase

Key Observations:

Thiazole’s smaller size compared to benzimidazole may reduce steric hindrance, favoring interactions in biological systems (e.g., enzyme binding) .

Substituent Effects: The isopropyl group in the target compound and its analogs contributes to lipophilicity, but the addition of a thiazol-2-yl-ethyl group balances this with polarizable sulfur and nitrogen atoms .

Biological Activity

The compound 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes, blocking substrate access and thereby reducing enzyme activity.
  • Receptor Modulation : It can interact with various receptors, potentially activating or inhibiting signaling pathways depending on the receptor type.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of similar compounds, it was found that thiazole derivatives exhibited varying degrees of activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 0.17 mg/mL to 0.47 mg/mL against different bacterial strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (mg/mL)MBC (mg/mL)
This compoundE. coli0.230.47
Compound AS. aureus0.170.23
Compound BB. cereus0.230.47

Antitumor Activity

Thiazole compounds have also been studied for their antitumor effects. A close examination of structure-activity relationships indicates that modifications on the thiazole ring can significantly enhance cytotoxicity against cancer cell lines . For example, compounds with specific substituents demonstrated IC50 values below that of standard chemotherapeutics like doxorubicin.

Table 2: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundJurkat cells<1.61
Compound CA-431 cells<1.98
Compound DU251 cells<10

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their antimicrobial properties against various pathogens . The results indicated that certain modifications to the thiazole ring significantly enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics.

Study on Antitumor Properties

Another study focused on the cytotoxic effects of thiazole derivatives on multiple cancer cell lines . The findings revealed that specific structural modifications led to enhanced potency against tumor cells, highlighting the potential for these compounds in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 2-[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, alkylisothiocyanates and aryl amines can be reacted with brominated ketones (e.g., 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone) in ethanol, using polyvinyl pyridine as a catalyst to accelerate the formation of thiazole derivatives . Key parameters include solvent choice (ethanol for solubility and stability), catalyst loading (0.2 mmol per 1 mmol substrate), and reaction time (monitored via TLC). Recrystallization from ethanol/water (1:1 v/v) enhances purity. Yield optimization may require adjusting stoichiometry or introducing microwave-assisted synthesis for faster kinetics.

Q. What analytical techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

  • Methodological Answer : Structural validation relies on IR spectroscopy (to confirm N-H, C-S, and O-H stretches), NMR (¹H and ¹³C for substituent environments), and mass spectrometry (for molecular ion confirmation). For example, thiazole protons typically appear as singlets at δ 7.2–7.5 ppm in ¹H NMR, while ethanol protons resonate near δ 3.6–4.0 ppm . Discrepancies in elemental analysis (e.g., C/H/N ratios) may arise from incomplete crystallization; repeating recrystallization or using HPLC with a C18 column (methanol/water mobile phase) can resolve impurities .

Advanced Research Questions

Q. How do structural modifications at the thiazole or ethanol moieties influence the compound’s bioactivity?

  • Methodological Answer : Substitutions on the thiazole ring (e.g., fluorophenyl or bromophenyl groups) significantly alter bioactivity. For instance, fluorinated analogs show enhanced antifungal activity due to increased lipophilicity and membrane penetration . Ethanol moiety modifications (e.g., replacing -OH with -OCH₃) reduce hydrogen-bonding capacity, impacting target binding. Systematic SAR studies involve synthesizing derivatives (e.g., via Method D in ) and testing against fungal strains (e.g., Candida albicans) using broth microdilution assays . Computational docking (e.g., AutoDock Vina) can predict binding poses to cytochrome P450 enzymes or fungal lanosterol demethylase .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?

  • Methodological Answer : Aerobic degradation studies in soil/water systems reveal hydrolysis of the ethanol-amino linkage as the primary pathway. Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS identifies degradation products like thiazole-2-ethylamine . Persistence is quantified via half-life (t₁/₂) measurements under UV light (simulating sunlight) or using OECD 307 guidelines for soil adsorption. QSAR models predict biodegradability based on logP values (>2.5 indicates higher persistence) .

Q. How can computational models predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking studies (e.g., Schrödinger Suite) evaluate interactions with targets like fungal CYP51. Protonation states (at physiological pH) and tautomeric forms (e.g., thiazole vs. thiazoline) are critical for accurate predictions. Free energy perturbation (FEP) calculations quantify ΔG binding for derivatives. Validation involves correlating computed affinities with experimental IC₅₀ values from enzymatic assays .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., fungal strain differences, inoculum size). Standardize protocols using CLSI M38-A2 guidelines for antifungal testing. Meta-analyses of IC₅₀ values (e.g., from vs. 16) should account for solvent effects (DMSO vs. ethanol) and control groups. Reproducibility is improved by sharing raw spectral/data files (e.g., via PubChem BioAssay) and adhering to FAIR data principles .

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